5-Bromo-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde
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Overview
Description
5-Bromo-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde is a complex organic compound that belongs to the class of pyrrolopyridines This compound is characterized by the presence of a bromine atom at the 5th position, a methyl group at the 6th position, and a phenylsulfonyl group attached to the nitrogen atom of the pyrrolo[2,3-b]pyridine ring system The carbaldehyde group is located at the 2nd position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Methylation: The methyl group at the 6th position can be introduced via methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.
Phenylsulfonylation: The phenylsulfonyl group can be introduced by reacting the intermediate compound with phenylsulfonyl chloride in the presence of a base like triethylamine.
Formylation: The formyl group at the 2nd position can be introduced through formylation reactions using reagents such as Vilsmeier-Haack reagent (DMF and POCl3) or by using formylating agents like formic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Sodium azide (NaN3), potassium cyanide (KCN)
Major Products Formed
Oxidation: 5-Bromo-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
Reduction: 5-Bromo-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-methanol
Substitution: 5-Azido-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, derivatives of this compound are studied for their potential biological activities. These derivatives can be used as probes to study biological pathways and interactions at the molecular level.
Medicine
In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic properties. They may serve as lead compounds in the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials with specific properties. It may also be used in the development of new catalysts for chemical reactions.
Mechanism of Action
The mechanism of action of 5-Bromo-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde depends on its specific application. In medicinal chemistry, its mechanism of action may involve interaction with specific molecular targets such as enzymes or receptors. The phenylsulfonyl group can enhance the compound’s binding affinity to its target, while the bromine and methyl groups can influence its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2,3-dimethoxy-6-methyl-1,4-pyridine
- 2-Bromo-5-methylpyridine
- 2-Bromo-6-methylpyridine
Uniqueness
5-Bromo-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde is unique due to the presence of the phenylsulfonyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability and reactivity, making it valuable in various applications. Additionally, the combination of bromine, methyl, and formyl groups provides a versatile platform for further chemical modifications.
Properties
IUPAC Name |
1-(benzenesulfonyl)-5-bromo-6-methylpyrrolo[2,3-b]pyridine-2-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2O3S/c1-10-14(16)8-11-7-12(9-19)18(15(11)17-10)22(20,21)13-5-3-2-4-6-13/h2-9H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMOCFAKVUYPOEK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C=C(N(C2=N1)S(=O)(=O)C3=CC=CC=C3)C=O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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